(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate
Overview
Description
Preparation Methods
The synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate typically involves a multi-step process. One common method includes the reaction of (1-benzhydrylazetidin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-20°C) to ensure high yield and purity .
Chemical Reactions Analysis
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced using hydrogen in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common reagents used in these reactions include hydrogen chloride, hydrogen, and di-tert-butyl dicarbonate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring structure is also crucial for its reactivity and interaction with other molecules .
Comparison with Similar Compounds
(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate can be compared with other similar compounds such as:
(1-Benzhydrylazetidin-3-yl)methanol: This compound is a precursor in the synthesis of this compound.
Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.
Azetidine Derivatives: These compounds share the azetidine ring structure and are used in similar synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the azetidine ring with a benzhydryl group and a methanesulfonate ester, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-23(20,21)22-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOQDAJMCQWEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621049 | |
Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-41-1 | |
Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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